Structural Resistance to Phosphorylation Confers Intrinsic Stability
Angolamycin contains the amino sugar angolasamine, which lacks a 2′-hydroxyl group. In contrast, most macrolides (e.g., erythromycin, tylosin) possess mycaminose or desosamine, which have a 2′-hydroxyl group that is a primary site for enzymatic phosphorylation, leading to inactivation [1]. This structural difference means that Angolamycin is not a substrate for the bacterial phosphotransferases that inactivate other macrolides, providing a built-in resistance mechanism [1].
| Evidence Dimension | Presence of 2′-hydroxyl group in amino sugar |
|---|---|
| Target Compound Data | Absent (angolasamine lacks 2′-hydroxyl) |
| Comparator Or Baseline | Present in mycaminose/desosamine of erythromycin, tylosin, etc. |
| Quantified Difference | Qualitative structural distinction; functional consequence: resistance to phosphorylation |
| Conditions | Structural analysis and enzymatic studies |
Why This Matters
This structural feature makes Angolamycin inherently resistant to a common macrolide inactivation pathway, which is critical for research on resistance mechanisms and for developing derivatives with improved pharmacokinetics.
- [1] US Patent 5,091,370. Angolamycin derivatives. Yoshioka T, Watanabe A, Kominato K, Tone H, Okamoto R, Sawa T, Takeuchi T. Assignee: Mercian Corp. Filed: June 18, 1990. Published: February 25, 1992. View Source
